N-(2-Bromoethyl)-3,4,5-trimethoxybenzamide
Description
N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide is an organic compound characterized by the presence of a bromoethyl group attached to a benzamide structure with three methoxy groups at the 3, 4, and 5 positions on the benzene ring
Properties
CAS No. |
91802-17-4 |
|---|---|
Molecular Formula |
C12H16BrNO4 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C12H16BrNO4/c1-16-9-6-8(12(15)14-5-4-13)7-10(17-2)11(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
ZIKOLQUACPNRLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with beta-bromoethylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the bromoethyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(beta-Bromoethyl)phthalimide
- 2-Bromoethyl acetate
- 2-Bromoethanol
Uniqueness
N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
